![molecular formula C11H15ClN2O3 B1480299 5-(3-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097991-79-0](/img/structure/B1480299.png)
5-(3-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure . Pyrrolopyridines occur in six isomeric forms . The pyrrolopyridine scaffold occurs in polyheterocyclic compounds of natural origin .
Synthesis Analysis
The most prominent and well-known method for the preparation of pyrrole is Paal-Knorr synthesis . Depending on the importance of pyrrole moiety, several scientific communities have showcased various synthetic protocols for the preparation of pyrrole scaffold .
Molecular Structure Analysis
The molecular structure of pyrrolopyridines is characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring . This structure contains two important pharmacophores, i.e., pyrrole and pyridine, which makes pyrrolopyridines a subject of many pharmacological studies .
Chemical Reactions Analysis
The chemical reactions of pyrrolopyridines are largely dependent on their structure. The presence of two important pharmacophores, i.e., pyrrole and pyridine, allows for a wide range of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines are largely dependent on their structure. For example, the presence of two important pharmacophores, i.e., pyrrole and pyridine, can influence properties such as solubility, stability, and reactivity .
Safety And Hazards
The safety and hazards associated with pyrrolopyridines are largely dependent on their specific structure and use. It’s always important to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas when handling these compounds .
Future Directions
Pyrrolopyridines have been the subject of many pharmacological studies over the last hundred years due to their structure containing two important pharmacophores, i.e., pyrrole and pyridine . Future research will likely continue to explore this scaffold to its maximum potential against several diseases or disorders .
properties
IUPAC Name |
2-(3-chloropropanoyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-2-14-10(16)7-5-13(9(15)3-4-12)6-8(7)11(14)17/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIKLMEFSOLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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